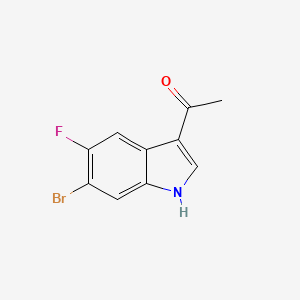

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

CAS No.: 1909252-89-6

Cat. No.: VC2973420

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909252-89-6 |

|---|---|

| Molecular Formula | C10H7BrFNO |

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | 1-(6-bromo-5-fluoro-1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3 |

| Standard InChI Key | FKCSBTHLTUSXAY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CNC2=CC(=C(C=C21)F)Br |

| Canonical SMILES | CC(=O)C1=CNC2=CC(=C(C=C21)F)Br |

Introduction

Structural and Chemical Properties

Basic Information

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is characterized by the molecular formula C₁₀H₇BrFNO and a molecular weight of 256.07 g/mol . The compound is registered under CAS number 1909252-89-6 . Its structure combines several important functional groups: the indole heterocycle, which is prevalent in many bioactive compounds; the carbonyl group of the acetyl substituent; and two halogen atoms (bromine and fluorine) that significantly influence its physical and chemical properties.

Synthesis Methods

General Synthetic Approaches

-

Direct acetylation of 6-bromo-5-fluoro-1H-indole

-

Halogenation of 1-(5-fluoro-1H-indol-3-yl)ethan-1-one

-

Fluorination of 1-(6-bromo-1H-indol-3-yl)ethan-1-one

Synthesis from 6-Bromo-5-fluoro-1H-indole

The most straightforward approach would likely begin with 6-bromo-5-fluoro-1H-indole (CAS: 259860-08-7) , which serves as a key building block. This compound could be subjected to acetylation at the C-3 position using established methods for regioselective functionalization of indoles. A potential synthetic route is illustrated in Figure 1.

Proposed Reaction Scheme:

6-Bromo-5-fluoro-1H-indole + CH₃COCl (or Ac₂O) → 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

This approach is supported by analogous syntheses in the literature, such as the iron chloride-catalyzed oxidative cross-coupling approaches used for synthesizing similar indole derivatives .

Alternative Synthetic Routes

Insights from the synthesis of related compounds suggest alternative routes. For example, the preparation of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone involves a reaction sequence with potassium acetate, acetic anhydride, isopentyl nitrite, and 18-crown-6 ether in chloroform at 65°C . A modified version of this methodology could potentially be adapted for synthesizing our target compound.

Similarly, the synthetic strategies employed for indole-based inhibitors using 6-bromoindole as a building block could be modified to incorporate both bromine and fluorine substituents at the appropriate positions before functionalizing the C-3 position.

Biological Activity and Applications

Synthetic Utility

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one likely serves as a valuable intermediate in organic synthesis. The acetyl group at C-3 can participate in various carbonyl reactions (aldol condensations, reductions, etc.), while the bromine at C-6 provides a handle for cross-coupling reactions (Suzuki, Stille, Negishi, etc.). This dual functionality makes the compound potentially useful for constructing more complex molecular structures.

The utility of similarly structured compounds is evidenced by reports of indole-based scaffolds being used in the synthesis of bacterial cystathionine γ-synthase inhibitors and other biologically relevant molecules.

Current Research and Future Perspectives

Future Research Directions

Several promising research directions for 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one include:

-

Optimization of synthetic routes with improved yields and greener methodologies

-

Comprehensive characterization of physical, chemical, and spectroscopic properties

-

Systematic evaluation of biological activities across different therapeutic targets

-

Exploration of its utility in cross-coupling reactions for accessing complex molecular architectures

-

Investigation of structure-activity relationships through the synthesis of derivatives with modified substitution patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume